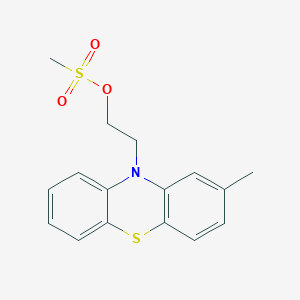
2-Methylphenothiazine-10-ethanol methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylphenothiazine-10-ethanol methanesulfonate is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry
準備方法
The synthesis of 2-Methylphenothiazine-10-ethanol methanesulfonate typically involves several steps. One common method includes the reaction of 2-methylphenothiazine with ethanol in the presence of a suitable catalyst to form 2-Methylphenothiazine-10-ethanol. This intermediate is then reacted with methanesulfonic acid to produce the final compound, this compound .
化学反応の分析
2-Methylphenothiazine-10-ethanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Methylphenothiazine-10-ethanol methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methylphenothiazine-10-ethanol methanesulfonate involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological activities .
類似化合物との比較
2-Methylphenothiazine-10-ethanol methanesulfonate can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and resulting properties. This uniqueness makes it a valuable compound for specific applications where other phenothiazines may not be as effective .
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
These compounds have been widely studied and used in various applications, but this compound offers distinct advantages in certain contexts.
特性
CAS番号 |
101976-41-4 |
|---|---|
分子式 |
C16H17NO3S2 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-(2-methylphenothiazin-10-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C16H17NO3S2/c1-12-7-8-16-14(11-12)17(9-10-20-22(2,18)19)13-5-3-4-6-15(13)21-16/h3-8,11H,9-10H2,1-2H3 |
InChIキー |
XDHZDMADULAEQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCOS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















